3-Ethoxy-3-(trifluoromethyl)pyrrolidine
Overview
Description
3-Ethoxy-3-(trifluoromethyl)pyrrolidine is a fluorinated organic compound characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Ethoxy Group: The ethoxy group is introduced through nucleophilic substitution reactions using ethylating agents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrrolidine ring to pyrrolidone.
Reduction: Reduction reactions can reduce the pyrrolidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Piperidine derivatives.
Substitution: Derivatives with various functional groups replacing the ethoxy or trifluoromethyl groups.
Scientific Research Applications
3-Ethoxy-3-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It can be used as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxy-3-(trifluoromethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-Ethoxy-3-(trifluoromethyl)pyrrolidine is unique due to its combination of an ethoxy group and a trifluoromethyl group on a pyrrolidine ring. Similar compounds include:
3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane: This compound has a similar structure but with a hexane backbone instead of a pyrrolidine ring.
3-Ethoxyperfluoro(2-methylhexane): Another fluorinated compound with an ethoxy group and a perfluoroalkyl group.
These compounds share the presence of fluorinated groups but differ in their core structures, leading to different chemical and physical properties.
Properties
IUPAC Name |
3-ethoxy-3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-2-12-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYHOECDMVRFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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